2-Fluorocyclobutane-1-sulfonyl chloride
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Overview
Description
2-Fluorocyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₆ClFO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents. One common method is the chlorination of cyclobutane-1-sulfonyl fluoride using thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Metal halides like FeBr₃, AlCl₃, ZnCl₂ for electrophilic substitution
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
2-Fluorocyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the development of bioactive molecules and probes.
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluorocyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutane-1-sulfonyl chloride
- 2-Fluorocyclobutane-1-sulfonyl fluoride
- Cyclobutane-1-sulfonyl fluoride
Uniqueness
2-Fluorocyclobutane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and stability compared to other sulfonyl chlorides and fluorinated compounds. The fluorine atom can enhance the compound’s electrophilicity and influence its interactions with nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H6ClFO2S |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2 |
InChI Key |
MBCWYXRUYHCUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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